molecular formula C11H13IN4O5 B14748047 2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one

2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B14748047
M. Wt: 408.15 g/mol
InChI Key: YWAPAPRGPNEBNB-KQYNXXCUSA-N
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Description

2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one is a purine nucleoside analogue. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one typically involves multiple steps starting from commercially available precursors. The key steps include the iodination of the pyrrolo[2,3-d]pyrimidine core and the attachment of the ribofuranosyl moiety. The reaction conditions often involve the use of catalytic amounts of acids or bases, and the reactions are carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high efficiency and minimal waste, often employing green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine nucleosides .

Scientific Research Applications

2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerase and other enzymes involved in DNA replication, leading to the disruption of the cell cycle and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific structure, which allows it to effectively inhibit DNA synthesis and induce apoptosis in cancer cells. Its iodine atom provides a site for further chemical modifications, making it a versatile compound for research and drug development .

Properties

Molecular Formula

C11H13IN4O5

Molecular Weight

408.15 g/mol

IUPAC Name

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H13IN4O5/c12-3-1-16(8-5(3)9(20)15-11(13)14-8)10-7(19)6(18)4(2-17)21-10/h1,4,6-7,10,17-19H,2H2,(H3,13,14,15,20)/t4-,6-,7-,10-/m1/s1

InChI Key

YWAPAPRGPNEBNB-KQYNXXCUSA-N

Isomeric SMILES

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)I

Canonical SMILES

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)I

Origin of Product

United States

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